3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
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Overview
Description
3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol is a chemical compound with the molecular formula C8H18O4 and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of two terminal hydroxyl groups and a partial polyethylene glycol (PEG) chain, which enhances its water solubility . The hydroxyl groups allow for further derivatization or replacement with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol typically involves the reaction of 3-chloropropanol with ethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of ethylene glycol attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules due to its bifunctional nature.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Industry: Applied in the production of polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol involves its ability to act as a linker or spacer in chemical reactions. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating the formation of stable complexes. The PEG chain increases the solubility of the compound in aqueous media, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dioxadecane-1,10-diol
- 1,10-Dihydroxy-4,7-dioxadecane
Uniqueness
3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol is unique due to its bifunctional nature, which allows it to act as a versatile linker in chemical synthesis. The presence of the PEG chain enhances its solubility, making it more suitable for applications in aqueous environments compared to similar compounds .
Properties
IUPAC Name |
3-[2-(3-hydroxypropoxy)ethoxy]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c9-3-1-5-11-7-8-12-6-2-4-10/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZKLYYSRLFPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276641 |
Source
|
Record name | 1-Propanol, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92144-80-4 |
Source
|
Record name | 1-Propanol, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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